Sodium p-hydroxybenzenesulphonate
Description
The story of sodium 4-hydroxybenzenesulfonate (B8699630) hydrate (B1144303) is not one of a singular breakthrough discovery, but rather a gradual emergence from the foundational work on aromatic chemistry in the 19th and early 20th centuries. The ability to introduce a sulfonic acid group (-SO₃H) onto an aromatic ring, a process known as sulfonation, opened up new avenues for synthesizing a vast array of organic compounds with unique properties.
The initial interest in sulfonated aromatic compounds was largely driven by the burgeoning synthetic dye industry in the mid-19th century. The introduction of a sulfonate group rendered large organic molecules soluble in water, a crucial property for textile dyeing. This practical application spurred fundamental research into the mechanisms of sulfonation and the properties of the resulting compounds.
Simultaneously, phenolic derivatives, compounds containing a hydroxyl group (-OH) attached to an aromatic ring, were also gaining significant attention. Phenol (B47542) itself, first isolated from coal tar in 1834, became a cornerstone of the developing chemical industry, serving as a precursor for everything from antiseptics to the first synthetic polymer, Bakelite. The combination of these two functional groups on a single aromatic ring, as seen in 4-hydroxybenzenesulfonic acid and its salts, created a molecule with both hydrophilic (from the sulfonate group) and reactive phenolic characteristics.
Early research in the late 19th and early 20th centuries often referred to the parent acid as "phenolsulfonic acid." These studies were primarily focused on its synthesis and basic chemical reactions. The sodium salt, being a stable, crystalline solid, was a convenient form for handling and further experimentation.
The transition of sodium 4-hydroxybenzenesulfonate from a chemical intermediate to a compound of interest in materials science can be traced to the rise of polymer chemistry. The phenolic group in the molecule is reactive and can participate in polymerization reactions, similar to how phenol is used in the production of phenolic resins.
Furthermore, the compound has been utilized in the preparation of various coordination polymers and layered metal benzenesulfonates, indicating its utility as a building block in more complex material architectures. sigmaaldrich.com
The presence of water molecules within the crystal structure of sodium 4-hydroxybenzenesulfonate, forming a hydrate, is a critical aspect that has influenced its properties and research applications. The dihydrate form (containing two water molecules per formula unit) is a common commercially available variant. sigmaaldrich.com
The degree of hydration can significantly impact the physical properties of a solid, including its crystal structure, solubility, and thermal stability. Research on other sulfonated polymers, such as Nafion, has demonstrated the profound effect of hydration on their ionic conductivity and mechanical properties. Water molecules associated with the sulfonate groups facilitate the transport of ions, a principle that is fundamental to the operation of fuel cells and other electrochemical devices.
While detailed historical studies specifically on the hydration of sodium 4-hydroxybenzenesulfonate are not abundant, modern analytical techniques have allowed for a deeper understanding. For instance, thermogravimetric analysis (TGA) can be used to determine the temperature at which the water of hydration is lost, providing insights into the stability of the hydrate. The study of how this bound water influences the compound's reactivity and its interaction with other materials remains an active area of research, particularly in the context of designing new functional materials.
Interactive Data Table: Properties of Sodium 4-hydroxybenzenesulfonate Hydrate
| Property | Value |
| Chemical Formula | C₆H₅NaO₄S·xH₂O |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Anhydrous Molecular Weight | 196.16 g/mol |
| Dihydrate Molecular Weight | 232.19 g/mol |
| Primary Functional Groups | Hydroxyl (-OH), Sulfonate (-SO₃Na) |
Interactive Data Table: Key Research Findings
| Research Area | Key Findings |
| Synthesis | Typically synthesized by the sulfonation of phenol followed by neutralization with a sodium base. |
| Polymer Chemistry | Used as a monomer or co-monomer to introduce sulfonate groups into polymers, enhancing properties like ion exchange and water absorption. |
| Materials Science | A precursor for the synthesis of coordination polymers and layered metal-organic frameworks. sigmaaldrich.com |
| Hydration Studies | The degree of hydration significantly affects the crystal structure and thermal stability of the solid-state compound. |
Structure
2D Structure
Properties
CAS No. |
28469-73-0 |
|---|---|
Molecular Formula |
C6H6NaO4S+ |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
sodium 4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1 |
InChI Key |
BYMHXIQVEAYSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Related CAS |
28469-73-0 |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies for Sodium 4 Hydroxybenzenesulfonate Hydrate
Solution Growth Techniques
Solution growth is a primary method for obtaining high-quality single crystals of sodium 4-hydroxybenzenesulfonate (B8699630) hydrate (B1144303). This approach involves dissolving the solute in a suitable solvent and inducing crystallization through methods like slow evaporation.
The slow evaporation technique is a widely used method for growing single crystals of sodium 4-hydroxybenzenesulfonate dihydrate from a solution. researchgate.net The process begins with the preparation of a saturated solution at a specific temperature. To enhance the purity of the final crystal, the source salt is often purified beforehand by repeated recrystallization. researchgate.net
In a typical procedure, a saturated aqueous solution is prepared based on predetermined solubility data. For instance, at 35 °C, a saturated solution can be made by dissolving 20.32 g of the salt in 100 mL of deionized water. researchgate.net This solution is then filtered to remove any insoluble impurities and placed in a constant temperature bath, allowing the solvent to evaporate slowly over time. This gradual process facilitates the growth of large, high-quality single crystals. researchgate.net
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 30 | 18.15 |
| 35 | 20.32 |
| 40 | 22.61 |
| 45 | 25.03 |
| 50 | 27.58 |
| 55 | 30.27 |
| 60 | 33.09 |
Data sourced from research on the growth and properties of sodium 4-hydroxybenzenesulfonate dihydrate. researchgate.net
The choice of solvent is a critical factor that significantly influences the crystallization process, affecting solubility, growth kinetics, crystal morphology, and purity. youtube.com For sodium 4-hydroxybenzenesulfonate, solubility has been tested in various solvents, including water, methanol (B129727), ethanol, and acetone (B3395972). researchgate.net While the compound is soluble in all these solvents, the resulting crystal quality and habit differ markedly. researchgate.net
Crystallization from an aqueous solution yields highly transparent crystals with a well-defined morphology (good growth habit). researchgate.net In contrast, when methanol, ethanol, or acetone are used as the solvent, the crystals tend to form as needle shapes or thin plates. researchgate.net The growth rate is also affected; in water, the growth rate is slower along the b-axis, whereas in other solvents, the growth is much faster along this axis. researchgate.net Purification is often achieved by crystallizing the compound from hot water or methanol. chemicalbook.com
| Solvent | Observed Crystal Habit |
|---|---|
| Water | Good growth habit, highly transparent |
| Methanol | Needle shape, thin plates |
| Ethanol | Needle shape, thin plates |
| Acetone | Needle shape, thin plates |
Observations based on experimental growth of sodium 4-hydroxybenzenesulfonate dihydrate in different solvents. researchgate.net
The pH of the growth solution is a crucial parameter in crystallization because it governs the electrostatic interactions of the solute molecules, which in turn can affect solubility and nucleation rates. nih.gov While extensive studies on the pH effect for this specific compound are not widely detailed, experimental procedures have successfully grown crystals from aqueous solutions adjusted to a pH of 4.0. researchgate.net Generally, controlling the pH is essential as it can influence the rate of crystallization and the stability of the compound in the solution. researchgate.netnih.gov A shift in pH can alter the equilibrium solubility, potentially increasing or decreasing the supersaturation level, which is the driving force for crystallization. nih.gov
Chemical Synthesis Routes to Sodium 4-hydroxybenzenesulfonate Hydrate
The chemical synthesis of sodium 4-hydroxybenzenesulfonate hydrate typically involves the neutralization of its corresponding acid or the use of a precursor salt.
Sodium 4-hydroxybenzenesulfonate hydrate is commercially available and often sold as a dihydrate with the chemical formula HOC₆H₄SO₃Na·2H₂O. sigmaaldrich.com It is also known as 4-Hydroxybenzenesulfonic acid sodium salt or Phenol-4-sulfonic acid sodium salt. The synthesis route often starts with 4-Hydroxybenzenesulfonic acid. chemicalbook.com This precursor acid can be produced by the sulfonation of phenol (B47542), where phenol is heated with sulfuric acid. chemicalbook.com The resulting 4-Hydroxybenzenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to form the sodium salt. The hydrate is subsequently obtained by crystallization from an aqueous solution. chemicalbook.com
Azeotropic water removal is a common laboratory and industrial technique used to eliminate water from a reaction mixture. This method is particularly useful for driving equilibrium reactions, such as esterifications or condensations, to completion by removing a product (water). The process involves adding a solvent (e.g., toluene (B28343) or benzene) that forms a low-boiling azeotrope with water. When the mixture is heated, the azeotrope distills off, effectively removing water from the reaction.
In the context of the synthesis of the precursor, 4-hydroxybenzenesulfonic acid, the production method involves heating phenol and sulfuric acid, during which reaction water is distilled off to help drive the reaction. chemicalbook.com While this is a form of water removal, specific documented procedures employing azeotropic distillation for the direct synthesis or purification of sodium 4-hydroxybenzenesulfonate hydrate are not prominently featured in the reviewed literature. However, it remains a standard chemical engineering principle that could be applied to dry the precursor salt or manage water content in related synthetic steps.
Application of Phase Transfer Catalysis in Synthetic Pathways
Phase transfer catalysis (PTC) offers an effective methodology for the synthesis of derivatives from Sodium 4-hydroxybenzenesulfonate. This technique facilitates the reaction between reactants located in different phases (typically aqueous and organic) by introducing a phase transfer catalyst that transports one reactant across the phase boundary to react with the other. In the context of Sodium 4-hydroxybenzenesulfonate, which is often used in its dihydrate form, PTC is employed in reactions such as esterification, where the hydroxyl group of the benzenesulfonate (B1194179) is reacted with an acid chloride.
A common procedure involves creating a suspension of Sodium 4-hydroxybenzenesulfonate dihydrate in a nonpolar organic solvent like mixed xylenes (B1142099). The water of hydration is first removed azeotropically by heating the mixture to reflux. Following this dehydration step, a phase transfer catalyst is introduced. Quaternary ammonium (B1175870) and quaternary phosphonium (B103445) salts are effective catalysts for this process. Examples of such catalysts include tetra-n-butylphosphonium chloride and ALIQUAT® 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium (B12818779) chloride).
The catalyst facilitates the reaction between the phenoxide group of the anhydrous sodium 4-hydroxybenzenesulfonate and an acid chloride (e.g., nonanoyl chloride) dissolved in the organic solvent. The mixture is typically heated to reflux for several hours to ensure the reaction proceeds to completion. Research findings indicate that this method can lead to high yields of the desired product. For instance, the reaction of sodium 4-hydroxybenzenesulfonate with nonanoyloxyacetyl chloride in the presence of tetra-n-butylphosphonium chloride resulted in a 91% yield of the corresponding ester. Similarly, a 91% yield was achieved for the reaction with nonanoyl chloride using ALIQUAT® 336 as the catalyst.
| Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield |
|---|---|---|---|---|
| Nonanoyloxyacetyl chloride | Tetra-n-butylphosphonium chloride | Mixed Xylenes | Reflux for 9 hours | 91% |
| Octylsulfonylacetyl chloride | Tetra-n-butylphosphonium chloride | Mixed Xylenes | Reflux for 7 hours | 84% |
| Nonanoyl chloride | ALIQUAT® 336 | Mixed Xylenes | Reflux for 3 hours at 130°C | 91% |
Purification and Isolation Techniques
Recrystallization Procedures
Recrystallization is a fundamental technique for the purification of Sodium 4-hydroxybenzenesulfonate hydrate, aimed at removing impurities and obtaining a product with high purity and well-defined crystal morphology. The choice of solvent is critical for successful recrystallization and is determined by the solubility characteristics of the compound. For Sodium 4-hydroxybenzenesulfonate hydrate, water is an effective solvent for this purpose. Research has shown that repeatedly recrystallizing the salt from deionized water can significantly improve its purity.
The solubility of Sodium 4-hydroxybenzenesulfonate in water increases markedly with temperature, a property that is ideal for recrystallization. A saturated solution is prepared by dissolving the crude solid in water at an elevated temperature. As the solution cools slowly, the solubility decreases, leading to the formation of purified crystals. Studies have quantified this solubility, providing essential data for optimizing the procedure. While the compound is also soluble in solvents like methanol, ethanol, and acetone, crystals grown from an aqueous solution tend to have superior growth habits and transparency.
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 30 | 20.32 |
| 40 | 22.15 |
| 50 | 24.88 |
| 60 | 27.42 |
Vacuum Drying Methodologies
Drying is a crucial final step in the isolation of Sodium 4-hydroxybenzenesulfonate hydrate to remove residual solvent and excess water. Vacuum drying is a commonly employed method as it allows for the removal of volatiles at lower temperatures, which minimizes the risk of thermal decomposition of the compound.
For removing the water of hydration to produce the anhydrous salt, azeotropic distillation is an effective method. This involves heating a suspension of the dihydrate in an immiscible solvent like xylenes and collecting the water that distills over with the solvent.
For general drying purposes, the hydrate can be placed in a vacuum desiccator containing a strong desiccant, such as silica (B1680970) gel. This gentle method removes water at room temperature and is suitable for materials that are sensitive to heat. Alternatively, a vacuum oven can be used. While specific parameters for Sodium 4-hydroxybenzenesulfonate hydrate are not widely published, general procedures for related organic salts involve heating the material under reduced pressure. The temperature and duration of drying are adjusted to ensure complete removal of water without causing degradation of the product. For some resinous materials derived from phenolsulfonates, drying is continued until the water content is below 10% by weight, with temperatures kept below 200°C to prevent decomposition.
Advanced Spectroscopic and Structural Characterization of Sodium 4 Hydroxybenzenesulfonate Hydrate
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an indispensable tool for investigating the crystalline nature of materials, offering insights into the arrangement of atoms within a crystal lattice. Both powder and single-crystal XRD methods have been utilized to study Sodium 4-hydroxybenzenesulfonate (B8699630) hydrate (B1144303).
Powder X-ray Diffraction (PXRD) for Lattice Parameter Determination
Powder X-ray diffraction is a rapid and powerful technique used to identify crystalline phases and determine the unit cell dimensions of a material. A study on single crystals of Sodium 4-hydroxybenzenesulfonate dihydrate, grown from an aqueous solution via slow evaporation, involved grinding the crystal into a fine powder for PXRD analysis. scispace.comresearchgate.net This analysis was performed to identify the lattice parameters of the crystal. scispace.com The resulting diffraction peaks were indexed to determine the unit cell dimensions, confirming the crystalline perfection of the material. scispace.com However, the specific values for the lattice parameters (a, b, c, α, β, γ) and the crystal system were not detailed in the available literature.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. This technique maps the electron distribution of a molecule within a crystal, providing a powerful tool for understanding hydrogen bonding, van der Waals forces, and other non-covalent contacts. Despite its utility in crystal engineering and materials science, a specific Hirshfeld surface analysis for Sodium 4-hydroxybenzenesulfonate hydrate has not been reported in the accessible literature. This type of analysis would offer significant insights into the nature and relative importance of the interactions involving the sulfonate group, the hydroxyl group, the aromatic ring, and the water molecules of hydration.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are essential for identifying functional groups and providing a "fingerprint" for the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed to confirm the presence of various functional groups in Sodium 4-hydroxybenzenesulfonate dihydrate. scispace.com The analysis of the FTIR spectrum reveals distinct peaks that correspond to specific molecular vibrations. A prominent peak observed at 3533 cm⁻¹ is attributed to the O-H stretching vibration, confirming the presence of the hydroxyl group and water of hydration. amanote.com Vibrational bands corresponding to the aromatic C-C stretching of the benzene (B151609) ring are identified at 1594 cm⁻¹ and 1434 cm⁻¹. amanote.com Furthermore, the C-O stretching vibrations are assigned to peaks appearing at 1225 cm⁻¹ and 1120 cm⁻¹, while the bending vibration of the aromatic =C-H bonds is observed at 1032 cm⁻¹. amanote.com The presence of the sulfonate group (SO₃) is indicated by a stretching vibration observed at 1176 cm⁻¹.
Table 1: FTIR Vibrational Assignments for Sodium 4-hydroxybenzenesulfonate Hydrate
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3533 | O-H Stretching | amanote.com |
| 1594 | Aromatic C-C Stretching | amanote.com |
| 1434 | Aromatic C-C Stretching | amanote.com |
| 1225 | C-O Stretching | amanote.com |
| 1176 | SO₃ Stretching | |
| 1120 | C-O Stretching | amanote.com |
| 1032 | =C-H Bending | amanote.com |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While Raman spectra of Sodium 4-hydroxybenzenesulfonate hydrate are available, a comprehensive analysis with detailed assignments of the observed Raman shifts to specific vibrational modes has not been extensively reported in the scientific literature. Such an analysis would provide deeper insight into the molecular structure, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For Sodium 4-hydroxybenzenesulfonate hydrate, the ¹H NMR spectrum provides characteristic signals corresponding to the aromatic protons. The substitution pattern on the benzene ring, with a hydroxyl group and a sulfonate group in a para arrangement, results in a symmetrical molecule. This symmetry influences the chemical shifts and splitting patterns of the aromatic protons. Typically, the protons on the benzene ring appear as two distinct sets of doublets due to their coupling with adjacent protons. The exact chemical shifts can be influenced by the solvent used for the analysis.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho to -OH) | Varies | Doublet |
| Aromatic Protons (ortho to -SO₃Na) | Varies | Doublet |
| Hydroxyl Proton (-OH) | Varies | Singlet (broad) |
| Water of Hydration (H₂O) | Varies | Singlet (broad) |
Note: Specific chemical shift values can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of Sodium 4-hydroxybenzenesulfonate hydrate, distinct signals are observed for each unique carbon atom in the benzene ring. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the sulfonate group (C-SO₃Na) will have characteristic chemical shifts due to the electron-withdrawing and electron-donating effects of these substituents. The other carbon atoms in the aromatic ring will also have specific resonances. The symmetry of the para-substituted ring results in fewer signals than the total number of carbon atoms.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| C-OH | Varies |
| C-H (ortho to -OH) | Varies |
| C-H (ortho to -SO₃Na) | Varies |
| C-SO₃Na | Varies |
Note: Specific chemical shift values can vary depending on the solvent and concentration.
Electronic Spectroscopy
Electronic spectroscopy techniques provide insights into the electronic structure and optical properties of materials by studying the transitions of electrons between different energy levels upon interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transmittance
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and determine the optical transmittance of a material. For Sodium 4-hydroxybenzenesulfonate hydrate, single crystals have been grown and their optical properties studied. The UV-Vis transmission spectrum reveals that the crystal has a good optical transmittance in the visible region, which is a desirable property for nonlinear optical (NLO) materials. researchgate.net The lower cut-off wavelength, the point at which the material starts to absorb light, is an important parameter. The optical band gap energy of the crystal can be estimated from the absorption spectrum using a Tauc plot. Studies have reported the band gap energy for a Sodium 4-hydroxybenzenesulfonate dihydrate crystal to be approximately 4.16 eV, indicating its potential for use in optical device fabrication. researchgate.net
| Parameter | Reported Value | Reference |
| Optical Transmittance | Good in the visible region | researchgate.net |
| Optical Band Gap (Eg) | 4.16 eV | researchgate.net |
Photoluminescence (PL) Spectroscopy for Emission Characteristics and Transition Mechanisms
Photoluminescence (PL) spectroscopy is a non-destructive technique used to probe the electronic structure and emission properties of materials. When a material absorbs photons, electrons are excited to higher energy states. The subsequent relaxation of these electrons can result in the emission of light, or photoluminescence. The PL spectrum of a Sodium 4-hydroxybenzenesulfonate dihydrate crystal, when excited by a UV light source, shows an intense emission band in the near UV region. researchgate.net A prominent emission peak has been observed at 341 nm (equivalent to 3.6 eV). researchgate.net This emission is attributed to the transition of electrons from an excited state to the ground state. The difference between the excitation energy and the emission energy can provide information about the electron-phonon interaction within the material. The observed emission characteristics suggest potential applications for Sodium 4-hydroxybenzenesulfonate hydrate in optical filters and optoelectronic devices. researchgate.net
| Parameter | Reported Value | Reference |
| Excitation Wavelength | 308 nm | |
| Emission Peak | 341 nm (3.6 eV) | researchgate.net |
| Emission Range | 320 nm to 400 nm (near UV) | researchgate.net |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) would be used to measure the change in mass of the compound as it is heated. For a hydrated salt like Sodium 4-hydroxybenzenesulfonate hydrate, TGA would reveal the temperature at which the water of hydration is lost. This would be observed as a distinct step-wise mass loss in the TGA curve. The temperature of decomposition of the anhydrous compound would also be determined.
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) would be employed to detect thermal events such as phase transitions, melting, and decomposition. In DTA, the temperature difference between the sample and a reference material is measured as a function of temperature, while in DSC, the heat flow required to maintain the sample and reference at the same temperature is measured. These techniques would show endothermic peaks corresponding to dehydration and melting, and exothermic peaks for any crystallization or decomposition processes.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability
Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition of hydrated compounds. This method involves monitoring the mass of a sample as it is heated at a controlled rate. For sodium 4-hydroxybenzenesulfonate hydrate, TGA would reveal the temperatures at which the water of hydration is lost, followed by the decomposition of the anhydrous salt.
The analysis would typically show distinct steps in the weight loss curve. The initial weight loss at lower temperatures corresponds to the dehydration process. The number of steps in this region can indicate the presence of water molecules with different binding energies within the crystal lattice. For a dihydrate, one might observe a single-step or a two-step loss of water. Following dehydration, further heating to higher temperatures would induce the decomposition of the sodium 4-hydroxybenzenesulfonate itself, breaking down into various gaseous products and leaving a solid residue.
Detailed experimental data from TGA studies specifically on sodium 4-hydroxybenzenesulfonate hydrate are not extensively available in the public domain. However, a hypothetical TGA analysis would provide critical data points as shown in the table below, which are essential for determining the material's thermal stability range and its suitability for applications at elevated temperatures.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50-150 | Data not available | Loss of water of hydration |
| >300 | Data not available | Decomposition of the anhydrous salt |
| Table 1: Hypothetical TGA data for Sodium 4-hydroxybenzenesulfonate Hydrate. |
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as they are subjected to a controlled temperature program. This analysis is instrumental in identifying phase transitions such as melting, crystallization, and solid-state transitions.
For sodium 4-hydroxybenzenesulfonate hydrate, a DTA curve would exhibit endothermic and exothermic peaks corresponding to these thermal events. The loss of water of hydration, an endothermic process, would be clearly visible. Any polymorphic phase transitions of the anhydrous salt upon heating would also be detected as distinct peaks. The melting point of the anhydrous compound, if it melts before decomposing, would appear as a sharp endothermic peak.
Specific DTA data for sodium 4-hydroxybenzenesulfonate hydrate is not readily found in scientific literature. A comprehensive DTA study would be invaluable for establishing the material's thermal behavior and constructing a phase diagram.
Microscopic and Surface Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. It provides detailed information about the shape, size, and texture of the crystals. For sodium 4-hydroxybenzenesulfonate hydrate, SEM images would reveal the external crystal habit, surface features, and the degree of crystallinity. This information is critical for understanding how the material might behave in various applications, such as in formulations or as a crystalline thin film. While specific SEM micrographs for this compound are not widely published, the technique remains essential for its physical characterization.
Nitrogen adsorption-desorption analysis is the standard method for determining the specific surface area and porosity of a solid material. The Brunauer-Emmett-Teller (BET) theory is commonly applied to the data to calculate the surface area. This characterization is particularly important for applications where surface interactions are key, such as in catalysis or as an adsorbent. For a crystalline material like sodium 4-hydroxybenzenesulfonate hydrate, a low surface area would be expected unless it possesses a porous structure. Detailed experimental data on the surface area and porosity of this compound are not available in the reviewed literature.
Electrical and Mechanical Characterization
Recent studies on single crystals of sodium 4-hydroxybenzenesulfonate dihydrate have provided insights into its electrical and mechanical properties.
The dielectric properties of the crystal have been investigated at different temperatures across a frequency range of 50 Hz to 5 MHz. scispace.com It was observed that both the dielectric constant and dielectric loss decrease with increasing frequency, eventually reaching saturation at higher frequencies. scispace.com This behavior is attributed to space charge polarization. scispace.com
The AC conductivity of the crystal was also measured, showing an increase with rising frequency. scispace.com At higher frequencies, a sharp increase in AC conductivity was noted. scispace.com
Mechanical hardness, a measure of a material's resistance to localized plastic deformation, was also assessed. scispace.com
| Frequency | Dielectric Constant (at various temperatures) | Dielectric Loss (at various temperatures) | AC Conductivity (S/m) (at various temperatures) |
| Specific data not fully available in text | Decreases with increasing frequency | Decreases with increasing frequency | Increases with increasing frequency |
| Table 2: Summary of Electrical Properties of Sodium 4-hydroxybenzenesulfonate Dihydrate. scispace.com |
AC Conductivity Studies at Varying Frequencies and Temperatures
The alternating current (AC) conductivity of Sodium 4-hydroxybenzenesulfonate dihydrate crystals has been investigated to understand the material's electrical properties under varying conditions. The studies reveal a distinct relationship between AC conductivity, frequency, and temperature. scispace.com
The electrical conductivity in the crystal is influenced by the mobility of charge carriers and their concentration. scispace.com In the case of Sodium 4-hydroxybenzenesulfonate dihydrate, the AC conductivity is observed to be nearly zero at very high frequencies. As the frequency decreases, the conductivity shows a sharp increase. scispace.com This behavior suggests that at higher frequencies, the rapid change in the electric field limits the movement of charge carriers, resulting in low conductivity. Conversely, at lower frequencies, the charge carriers have more time to respond to the alternating field, leading to increased conductivity. scispace.com
The relationship can be summarized in the following table, which illustrates the general trend observed in the studies.
| Frequency | AC Conductivity |
| High | Approaches zero |
| Low | Increases sharply |
This table is generated based on the described trend from the source material.
Dielectric Constant and Dielectric Loss Investigations
Dielectric studies are crucial for understanding the electro-optical properties of crystalline materials. For Sodium 4-hydroxybenzenesulfonate dihydrate, the dielectric constant and dielectric loss have been measured over a frequency range from 50 Hz to 5 MHz at different temperatures. scispace.com
The investigation reveals that both the dielectric constant and dielectric loss are highly dependent on the frequency of the applied electric field. A significant observation is that both parameters decrease as the frequency increases, eventually reaching a saturation point at higher frequencies. scispace.com The very high value of the dielectric constant at lower frequencies is attributed to the combined effects of ionic, electronic, orientation, and space charge polarizations. scispace.com As the frequency rises, some of these polarization mechanisms are unable to keep up with the rapidly changing field, leading to a drop in the dielectric constant. The low dielectric constant value observed at high frequencies is primarily due to space charge polarization near the grain boundary interfaces, which is influenced by the crystal's purity and perfection. scispace.com
For a material to be suitable for nonlinear optical (NLO) applications, it is desirable to have a low dielectric loss (tanδ). The studies show that Sodium 4-hydroxybenzenesulfonate dihydrate exhibits a very low dielectric loss at high frequencies, indicating its potential for effective use in NLO applications. scispace.com
The key findings from the dielectric investigations are summarized below:
| Property | Behavior with Increasing Frequency | Explanation |
| Dielectric Constant | Decreases | At low frequencies, ionic, electronic, orientation, and space charge polarizations contribute. At high frequencies, only space charge polarization is significant. scispace.com |
| Dielectric Loss | Decreases | The material exhibits very low dielectric loss at high frequencies, which is a favorable characteristic for NLO applications. scispace.com |
This table is generated based on the described trends and explanations from the source material.
Microhardness Testing and Mechanical Anisotropy
Mechanical properties, such as hardness, are essential for determining the suitability of a material for device fabrication. Microhardness testing provides insight into a material's resistance to plastic deformation. Studies on Sodium 4-hydroxybenzenesulfonate dihydrate crystals have been conducted to evaluate these properties. scispace.com
Research on Functional Properties and Advanced Applications of Sodium 4 Hydroxybenzenesulfonate Hydrate
Optical and Optoelectronic Applications
Sodium 4-hydroxybenzenesulfonate (B8699630) hydrate (B1144303) has emerged as a compound of interest in the field of optical and optoelectronic materials due to its notable nonlinear optical properties and high resistance to laser-induced damage. These characteristics suggest its potential for use in advanced technological applications.
Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency
Single crystals of Sodium 4-hydroxybenzenesulfonate (Na-4-HBS) exhibit significant nonlinear optical (NLO) behavior. The second harmonic generation (SHG) efficiency of Na-4-HBS was determined using the Kurtz-Perry powder technique, with Potassium Dihydrogen Phosphate (KDP) serving as a reference material. In this standardized test, a fundamental laser beam with a wavelength of 1064 nm was directed at powdered samples of both Na-4-HBS and KDP.
The experiment revealed a substantial SHG efficiency for Na-4-HBS. The output SHG voltage for the Na-4-HBS sample was measured at 195 mV, while the reference KDP sample produced an output of 55 mV. These results indicate that the SHG efficiency of the Na-4-HBS crystal is approximately 3.5 times higher than that of KDP, a widely used benchmark material in the field of nonlinear optics. This superior efficiency highlights its potential as an effective material for frequency conversion applications.
| Compound | Output SHG Voltage (mV) | Relative SHG Efficiency (vs. KDP) |
|---|---|---|
| Sodium 4-hydroxybenzenesulfonate (Na-4-HBS) | 195 | 3.5x |
| Potassium Dihydrogen Phosphate (KDP) | 55 | 1.0x (Reference) |
Potential in Photonic Device Fabrication
The combination of a high second harmonic generation (SHG) efficiency and a robust laser damage threshold makes Sodium 4-hydroxybenzenesulfonate hydrate a promising candidate for the fabrication of photonic devices. Materials with strong NLO properties are essential for components that manipulate light, such as frequency converters, which are integral to laser systems and optical communications. The ability to efficiently convert the frequency of light (e.g., from a 1064 nm infrared beam to a 532 nm green light beam) is a key function in many photonic applications. The demonstrated high SHG efficiency of Na-4-HBS suggests its suitability for such roles.
Studies on Laser Induced Surface Damage Threshold
A critical parameter for any optical material intended for use with lasers is its ability to withstand high-intensity radiation without sustaining damage. The surface laser damage threshold for a single crystal of Na-4-HBS was measured using a high-intensity laser. The study determined the threshold to be 5.56 GW/cm². This high damage threshold indicates that the material can maintain its structural and optical integrity even when subjected to powerful laser beams, a crucial attribute for ensuring the longevity and reliability of optical components in high-power laser systems.
Advanced Materials Science Applications
In the realm of materials science, the 4-hydroxybenzenesulfonate anion, derived from its sodium salt, serves as a versatile ligand for constructing complex coordination polymers. Its functional groups allow it to bridge metal ions, leading to the formation of novel materials with interesting structural and photophysical properties.
Incorporation into Layered Divalent Transition Metal Benzenesulfonates
The 4-hydroxybenzenesulfonate ligand has been successfully incorporated into coordination complexes with divalent transition metals. Research has demonstrated the synthesis of a Cobalt(II) coordination compound using 4-hydroxybenzenesulfonic acid sodium salt as a precursor. In this structure, the 4-hydroxybenzenesulfonate anion coordinates with the cobalt center.
Furthermore, studies involving the synthesis of cadmium complexes have shown that the 4-hydroxybenzenesulfonate ligand can be formed in situ through the decarboxylation of 5-sulfosalicylic acid under specific reaction conditions. This demonstrates its capability to act as a building block in the assembly of coordination compounds with divalent metal ions like cadmium. These examples confirm the utility of the 4-hydroxybenzenesulfonate moiety in creating new transition metal-based materials.
Luminescent Lanthanide Coordination Polymers Utilizing 4-hydroxybenzenesulfonate Ligands
A significant application of Sodium 4-hydroxybenzenesulfonate dihydrate is in the synthesis of luminescent lanthanide coordination polymers. rsc.org By reacting the sodium salt with lanthanide chlorides (such as Terbium, Erbium, and Ytterbium) in methanol (B129727), researchers have constructed novel isomorphous one-dimensional (1-D) framework compounds. rsc.org
These materials have the general formula {[Ln(L)₃(H₂O)₂]·2H₂O}∞, where 'Ln' represents a lanthanide ion and 'L' is the 4-hydroxybenzenesulfonate anion. rsc.org X-ray crystallography studies revealed that these polymers possess unique ladder-like supramolecular structures. The incorporation of the 4-hydroxybenzenesulfonate ligand is crucial for the formation of these frameworks, and the resulting materials exhibit the characteristic luminescence properties of the embedded lanthanide ions, making them of interest for applications in lighting and sensing technologies. rsc.org
Catalytic Applications and Derived Materials
Sodium 4-hydroxybenzenesulfonate is a key precursor in the synthesis of solid acid resins, particularly p-hydroxybenzenesulfonic acid-formaldehyde resins. These resins are produced through the condensation reaction of phenolsulfonic acid with formaldehyde (B43269). researchgate.netresearchgate.net The resulting thermoset resins are characterized by repeating units of phenolsulfonic acid and urea (B33335) linked by methylene (B1212753) groups. researchgate.net
The synthesis process typically involves heating an aqueous mixture of a nuclear sulphonated phenol (B47542), such as p-phenol sulphonic acid, with an aldehyde like formaldehyde. google.com For example, one method involves reacting para-phenol sulphonic acid with an aqueous formaldehyde solution at elevated temperatures (55-100°C) to form a resinous mass. google.com These resins function as cation exchange agents and have applications in water softening and other ion exchange processes. google.com Condensation products of phenolsulfonic acid mixtures with formaldehyde have also been shown to improve the dyeing properties of polyamide fibers. chemicalbook.com
Solid acid catalysts derived from sulfonic acids play a crucial role in the conversion of biomass, such as fructose (B13574) and glucose, into valuable platform chemicals like 5-Hydroxymethylfurfural (HMF). rsc.orgmdpi.com The sulfonic acid groups (-SO3H) act as the catalytically active sites for these dehydration reactions. mdpi.com
Research has demonstrated the effectiveness of various sulfonic acid-functionalized catalysts in this conversion. The catalytic activity is often directly correlated with the density of sulfonic acid sites on the catalyst. rsc.org Both the conversion of fructose and the selectivity towards HMF have been observed to increase with a higher sulfonic acid-site density. rsc.org
The following table summarizes the performance of different sulfonic acid-based catalysts in the conversion of fructose to HMF:
| Catalyst | Reaction Temperature (°C) | Reaction Time | Fructose Conversion (%) | HMF Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|---|
| MIL-101(Cr)-SO3H | 120 | 60 min | 100 | 90 | DMSO | rsc.org |
| SBA-15-SO3H | 130 | 1 h | 100 | 78.7 | DMSO | mdpi.comresearchgate.net |
| Fe3O4@SBA-16-SO3H | Not Specified | Not Specified | 95 | 97 | Not Specified | repec.org |
| Amberlyst-70 | 147 | 1 h | Not Specified | 93 | Not Specified | mdpi.com |
| NH2SO3H | 110 | Not Specified | Not Specified | 94.3 | Not Specified | mdpi.com |
| Fe3O4@SiO2-SO3H | Not Specified | Not Specified | Not Specified | 96.1 | Not Specified | mdpi.com |
Kinetics studies have indicated that transformations like the fructose-to-HMF conversion promoted by these catalysts can follow pseudo-first-order kinetics. rsc.org
The catalytic performance of solid acid resins is intrinsically linked to their Brønsted acidity. Characterizing the acidic properties, including the type (Brønsted vs. Lewis), concentration, strength, and distribution of acid sites, is crucial for understanding their reactivity and selectivity. nih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, often employing probe molecules. nih.govrsc.org
Phosphorus-containing molecules like trimethylphosphine (B1194731) (TMP) and trialkylphosphine oxides (R₃PO) are used as probes in ³¹P MAS NMR to obtain detailed qualitative and quantitative information about the acid sites. rsc.org For instance, the ³¹P signal of TMP adsorbed on Brønsted acid sites can be distinguished from that on Lewis acid sites. acs.org Similarly, 2-¹³C-acetone can be used as a probe molecule in ¹³C MAS NMR, where the chemical shift indicates whether the acetone (B3395972) is activated by Lewis or Brønsted acid sites. acs.org
The concentration of sulfonic acid groups (-SO₃H) and the contribution of Brønsted acidity in functionalized materials often parallel the grafting rate of these groups. rsc.org In some cases, a linear correlation has been found between the catalytic activity (in terms of turnover frequency) and the density of sulfonic acid sites. rsc.org It is understood that in the presence of a Brønsted acid and a solvent like DMSO, active species such as [DMSOH]⁺ can be generated, which are catalytically active in the dehydration of molecules like fructose. mdpi.comresearchgate.net
Electrochemical and Corrosion Science
Phenolsulfonic acid, derived from sodium 4-hydroxybenzenesulfonate, is a key component in electrolytes for tin electroplating, most notably in the Ferrostan® process. google.com This process is one of the most widely used methods for producing tinplate, which involves the electrodeposition of tin onto a steel strip. worldofsteel.com
In the Ferrostan system, the electrolyte bath contains phenolsulfonic acid (HOC₆H₄SO₃H, PSA) and stannous sulfate. google.com The phenolsulfonic acid acts as the supporting electrolyte. researchgate.net The process involves several stages: cleaning the steel strip, pickling in a dilute acid solution, and then passing it through the electrolyte plating bath to deposit a layer of tin. google.com
The concentration of phenolsulfonic acid in the plating and subsequent rinse solutions is a critical parameter. For example, an acid flux solution containing 0.1 to 1.0% of PSA is known to produce a bright, adherent surface layer after the reflow process, where the tin coating is melted to create a uniform, corrosion-resistant finish. google.com While effective, the use of phenolsulfonic acid has some drawbacks, including the presence of free phenol and its relatively low electrical conductivity, which has led to the exploration of alternative electrolytes like methanesulfonic acid (MSA). google.com
The quality of the tinplate, including its corrosion resistance, is influenced by plating conditions such as current density, stannous ion concentration, and electrolyte flow rate. sterc.org Studies have shown that increasing the stannous ion concentration in phenolsulfonic acid baths allows for high-current-density plating, leading to the production of high-quality, corrosion-resistant tinplate. sterc.org
Development of Corrosion Inhibitors Based on 4-hydroxybenzenesulfonate Derivatives
The development of effective corrosion inhibitors is a critical area of research aimed at mitigating the degradation of metallic materials. Organic compounds, particularly those containing heteroatoms (such as oxygen, nitrogen, and sulfur) and aromatic rings, are known to be effective corrosion inhibitors. These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.
Derivatives of 4-hydroxybenzenesulfonate are promising candidates for corrosion inhibitors due to the presence of the hydroxyl (-OH) and sulfonate (-SO₃H) functional groups attached to a benzene (B151609) ring. These groups can act as active centers for adsorption on metal surfaces. Research into similar compounds, such as 4-methylbenzenesulfonate (B104242) ionic liquid derivatives, has demonstrated the viability of this chemical structure in corrosion protection.
In a notable study, two ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS), were synthesized and evaluated as corrosion inhibitors for mild steel in a 1.0 M hydrochloric acid solution. scielo.org.za The synthesis of these derivatives involves a reaction between the respective amino acid esters and 4-methylbenzenesulfonic acid. This approach highlights a versatile method for creating novel inhibitor formulations based on the benzenesulfonate (B1194179) scaffold.
The effectiveness of these inhibitors was found to increase with their concentration, a common characteristic of adsorption-based inhibitors. scielo.org.za Gravimetric analysis revealed that at the highest tested concentration, 1-BOPAMS and 4-BOBAMS achieved maximum inhibition efficiencies of 90.32% and 97.91%, respectively. scielo.org.za This indicates that a higher concentration of the inhibitor leads to greater surface coverage on the mild steel, thereby providing enhanced protection against the corrosive environment. scielo.org.za
The adsorption process of these derivatives onto the mild steel surface was found to follow the Langmuir adsorption isotherm. scielo.org.za This model assumes the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) values indicated a strong and spontaneous interaction between the inhibitor molecules and the mild steel surface, suggesting a mixed-type of adsorption involving both physisorption and chemisorption, with chemisorption being the dominant process. scielo.org.za
The following table summarizes the inhibition efficiency of the 4-methylbenzenesulfonate derivatives at various concentrations.
Table 1: Inhibition Efficiency of 4-methylbenzenesulfonate Derivatives
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| 1-BOPAMS | 1.0 x 10⁻³ | 75.81 |
| 2.0 x 10⁻³ | 82.26 | |
| 3.0 x 10⁻³ | 87.10 | |
| 4.0 x 10⁻³ | 88.71 | |
| 5.0 x 10⁻³ | 90.32 | |
| 4-BOBAMS | 1.0 x 10⁻³ | 87.90 |
| 2.0 x 10⁻³ | 91.94 | |
| 3.0 x 10⁻³ | 95.16 | |
| 4.0 x 10⁻³ | 96.77 | |
| 5.0 x 10⁻³ | 97.91 |
Electrochemical Characterization in Corrosive Environments
Electrochemical techniques are powerful tools for characterizing the performance of corrosion inhibitors and understanding their mechanism of action. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two commonly employed methods.
Potentiodynamic Polarization (PDP) Studies
PDP measurements provide insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions occurring during corrosion. In the study of 1-BOPAMS and 4-BOBAMS, polarization curves showed that both derivatives acted as mixed-type inhibitors. scielo.org.za This means they effectively suppressed both the anodic and cathodic reactions, indicating that they interfere with both the dissolution of iron and the evolution of hydrogen gas. scielo.org.za The presence of the inhibitors caused a significant decrease in the corrosion current density (icorr), which is directly proportional to the corrosion rate.
The following table presents the potentiodynamic polarization parameters for mild steel in the absence and presence of the 4-methylbenzenesulfonate derivatives.
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Blank | - | -489 | 1150 | - |
| 1-BOPAMS | 5.0 x 10⁻³ | -475 | 110.2 | 90.4 |
| 4-BOBAMS | 5.0 x 10⁻³ | -468 | 23.9 | 97.9 |
Electrochemical Impedance Spectroscopy (EIS) Studies
EIS is a non-destructive technique that provides detailed information about the interface between the metal and the corrosive solution. The results are often represented as Nyquist plots. For the 4-methylbenzenesulfonate derivatives, the Nyquist plots were characterized by imperfect semicircles, which is typical for solid electrodes in acidic media and indicates that the corrosion process is controlled by charge transfer. scielo.org.za
The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter signifies a higher Rct and, consequently, a lower corrosion rate. The addition of 1-BOPAMS and 4-BOBAMS to the hydrochloric acid solution resulted in a significant increase in the diameter of the Nyquist plots, confirming the formation of a protective film on the mild steel surface. scielo.org.za This increase in charge transfer resistance with increasing inhibitor concentration is a clear indication of effective corrosion inhibition. scielo.org.za
The following table summarizes the electrochemical impedance spectroscopy data for the 4-methylbenzenesulfonate derivatives.
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Blank | - | 9.8 | 165.4 | - |
| 1-BOPAMS | 5.0 x 10⁻³ | 102.5 | 82.1 | 90.4 |
| 4-BOBAMS | 5.0 x 10⁻³ | 476.2 | 34.7 | 97.9 |
The decrease in the double-layer capacitance (Cdl) values with the addition of the inhibitors can be attributed to the adsorption of the organic molecules on the metal surface, which displaces water molecules and reduces the dielectric constant at the interface. scielo.org.za
Theoretical and Computational Investigations of Sodium 4 Hydroxybenzenesulfonate Hydrate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the behavior of molecules by solving the quantum mechanical equations that govern the electrons.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netpku.edu.cnaljest.netmdpi.com DFT calculations on analogous molecules, such as sodium dodecylbenzenesulfonate (SDBS), reveal that the interaction between the sodium cation (Na⁺) and the sulfonate anion is a key feature of the electronic structure. researchgate.netpku.edu.cn These studies indicate that the sodium ion binds to the sulfonate group in a bidentate fashion, coordinating with two of the oxygen atoms. researchgate.netpku.edu.cn
DFT can be used to optimize the molecular geometry and calculate various parameters that describe the molecule's reactivity. aljest.net By analyzing the distribution of electron density, it is possible to identify the regions of the molecule that are most likely to participate in chemical reactions. For the 4-hydroxybenzenesulfonate (B8699630) anion, DFT studies would focus on the electron-rich oxygen atoms of the sulfonate and hydroxyl groups, as well as the aromatic ring, to predict how the molecule interacts with other chemical species. The calculations can also determine structural, energetic, and thermodynamic parameters, providing a comprehensive database for the compound. aljest.net
| Parameter | Description | Significance |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| Binding Energy | The energy released when the sodium cation binds to the 4-hydroxybenzenesulfonate anion. | Indicates the stability of the ionic pair. researchgate.net |
| Electron Density Distribution | The probability of finding an electron at any given point in the molecule. | Reveals electron-rich and electron-deficient regions, key to understanding reactivity. |
| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy. | Determines the spontaneity and energetics of reactions involving the compound. aljest.net |
The Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. joaquinbarroso.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap, a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comresearchgate.netresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net For the 4-hydroxybenzenesulfonate anion, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenolic ring and the oxygen atoms, while the LUMO would be distributed over the aromatic system. The energy gap can be calculated using the formula:
E_gap = E_LUMO - E_HOMO
This energy gap is also crucial for understanding the photophysical properties of the molecule, as it often corresponds to the energy of the lowest electronic transition. joaquinbarroso.com
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Related to the ionization potential; represents the electron-donating ability. |
| LUMO Energy (E_LUMO) | - | Related to the electron affinity; represents the electron-accepting ability. |
| Energy Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating the regions that are electron-rich (negative potential) and electron-poor (positive potential).
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates the most negative potential, while blue represents the most positive potential, with other colors like green and yellow representing intermediate values. researchgate.netresearchgate.net
For the 4-hydroxybenzenesulfonate anion, the MEP map would show:
Negative Regions (Red/Yellow): These would be concentrated around the highly electronegative oxygen atoms of the sulfonate group (-SO₃⁻) and the hydroxyl group (-OH). These are the most likely sites for electrophilic attack. researchgate.net
Positive Regions (Blue): A region of positive potential would be expected around the hydrogen atom of the hydroxyl group, making it susceptible to nucleophilic attack or hydrogen bonding.
Neutral/Slightly Negative Regions (Green): The benzene (B151609) ring would likely exhibit a region of delocalized π-electrons, making it slightly negative and also a potential site for interaction with electrophiles.
The MEP map provides a clear and intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for investigating intermolecular interactions and the dynamics of systems in the condensed phase, such as a hydrated crystal.
In sodium 4-hydroxybenzenesulfonate hydrate (B1144303), the interactions between the ions, and between the ions and water molecules, are crucial for the compound's structure and properties. MD simulations can model these interactions explicitly.
The primary interactions in the hydrated system are:
Ion-Dipole Interactions: The positively charged sodium ion (Na⁺) and the negatively charged sulfonate group (-SO₃⁻) of the anion strongly interact with the polar water molecules. MD simulations show that ions in aqueous solution are surrounded by well-defined hydration shells. researchgate.netpku.edu.cn The structure and dynamics of water molecules within these shells are significantly different from bulk water. nih.govbohrium.com
Hydrogen Bonding: The water molecules in the hydrate form an extensive hydrogen-bonding network. nih.gov The oxygen atoms of the sulfonate and hydroxyl groups of the 4-hydroxybenzenesulfonate anion act as hydrogen bond acceptors, while the hydrogen atoms of the water molecules and the hydroxyl group act as hydrogen bond donors. This hydrogen bonding network is critical for the stability of the hydrated crystal structure and plays a role in the material's properties. nih.govacs.org
Ion-Ion Interactions: Electrostatic attraction exists between the sodium cations and the 4-hydroxybenzenesulfonate anions, forming the ionic lattice.
MD simulations can quantify these interactions, for instance, by calculating radial distribution functions to describe the structure of the hydration shells around the ions. nih.gov
| Interaction Type | Participating Species | Description |
|---|---|---|
| Ion-Dipole (Cation) | Na⁺ and H₂O | Attraction between the positive sodium ion and the negative dipole (oxygen) of water. |
| Ion-Dipole (Anion) | -SO₃⁻, -O⁻ and H₂O | Attraction between the negative sulfonate/hydroxyl groups and the positive dipole (hydrogen) of water. |
| Hydrogen Bonding | H₂O, -OH group, -SO₃⁻ group | Strong dipole-dipole interaction involving H bonded to O, and lone pairs on other O atoms. nih.gov |
| Ionic Bonding | Na⁺ and [HOC₆H₄SO₃]⁻ | Electrostatic attraction between oppositely charged ions forming the crystal lattice. |
Molecular dynamics simulations can be used to study the dynamics of the crystal lattice. By analyzing the vibrations of the atoms around their equilibrium positions, it is possible to understand the stability of the crystal at different temperatures. These simulations can provide insights into phase transitions, thermal expansion, and the mechanical properties of the crystal. While specific lattice dynamics studies on sodium 4-hydroxybenzenesulfonate hydrate are not prevalent, the general principles suggest that the stability of the hydrate is highly dependent on the integrity of the internal hydrogen-bonding network mediated by the water molecules. mdpi.com
Structural Prediction and Property Modeling
Computational chemistry provides powerful tools for predicting the structure and properties of crystalline materials like Sodium 4-hydroxybenzenesulfonate hydrate. These theoretical investigations offer insights that complement experimental data, aiding in the understanding and prediction of material behavior at a molecular level.
Computational crystallography involves the use of theoretical models to predict the arrangement of atoms within a crystal lattice. For Sodium 4-hydroxybenzenesulfonate hydrate, this process would typically start with the known molecular structure of the 4-hydroxybenzenesulfonate anion, the sodium cation, and water molecules. Using force fields or quantum mechanical methods, computational software can explore various possible packing arrangements and hydrogen-bonding networks to find the most energetically stable crystal structure.
The primary goal is to predict lattice parameters (the dimensions of the unit cell) and the precise coordinates of each atom. This predicted structure can then be used to simulate experimental data, such as a powder X-ray diffraction (PXRD) pattern, which can be compared with experimental patterns for validation. This predictive capability is invaluable for understanding polymorphism—the ability of a compound to exist in more than one crystal form—and for interpreting complex experimental crystallographic data.
Theoretical methods are widely used to predict the spectroscopic properties of molecules. By calculating the electronic structure of Sodium 4-hydroxybenzenesulfonate, it is possible to simulate various types of spectra.
Vibrational Frequencies: Using methods like Density Functional Theory (DFT), the vibrational modes of the molecule can be calculated. These calculations yield a set of frequencies that correspond to the stretching and bending of chemical bonds within the 4-hydroxybenzenesulfonate ion and the water molecules of hydration. These predicted frequencies can be directly compared to experimental infrared (IR) and Raman spectroscopy data, aiding in the assignment of spectral peaks to specific molecular motions.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational models can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus in the molecule's predicted equilibrium geometry. Comparing these theoretical shifts with experimental spectra helps confirm the molecular structure and assign resonances.
The optical and electrical properties of a material are fundamentally determined by its electronic structure. Computational modeling can provide insights into these characteristics by examining the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. mdpi.com A smaller energy gap often corresponds to a higher reactivity and can be related to the material's ability to absorb light at longer wavelengths (i.e., lower energy). Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λ_max) that correspond to electronic transitions. These calculations help in understanding the color and photochemical properties of the material and its derivatives.
Computational Studies in Materials Design
Computational studies are not only for predicting properties but also for the rational design of new materials with specific functionalities. The versatile structure of Sodium 4-hydroxybenzenesulfonate, with its hydroxyl and sulfonate groups, makes it an excellent building block, or ligand, for creating more complex materials.
Sodium 4-hydroxybenzenesulfonate dihydrate is utilized as a precursor in the synthesis of advanced materials such as layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. scientificlabs.co.uk In this context, the 4-hydroxybenzenesulfonate ion acts as a ligand, coordinating to metal centers through its oxygen atoms in the sulfonate and hydroxyl groups.
Computational modeling plays a crucial role in the design of these coordination polymers. By simulating the interaction between the 4-hydroxybenzenesulfonate ligand and various metal ions, researchers can predict:
The most likely coordination geometries.
The stability of the resulting polymer frameworks.
The electronic and magnetic properties arising from the metal-ligand interactions.
This predictive power allows for the targeted design of materials with desired properties, such as specific luminescence characteristics or thermal stability, before undertaking extensive experimental synthesis.
One of the promising applications of sulfonate compounds is in corrosion inhibition. In-silico (computational) screening provides an efficient method to evaluate the potential of molecules like Sodium 4-hydroxybenzenesulfonate to protect metal surfaces from corrosion. nih.gov This approach relies on quantum chemical calculations to determine parameters that correlate with inhibition efficiency.
The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier. researchgate.net The functional groups of the 4-hydroxybenzenesulfonate ion—specifically the oxygen-rich sulfonate (-SO₃⁻) and hydroxyl (-OH) groups, along with the aromatic ring—are excellent centers for adsorption. mdpi.com
Computational studies investigate several key quantum chemical parameters to predict inhibition performance. mdpi.comnih.gov A high E_HOMO value suggests a strong capacity to donate electrons to the vacant d-orbitals of a metal, while a low E_LUMO value indicates an ability to accept electrons from the metal. mdpi.com A small energy gap (ΔE = E_LUMO - E_HOMO) generally enhances adsorption and, consequently, inhibition efficiency. mdpi.com These parameters help elucidate the mechanism of adsorption, which can be chemical (chemisorption) through the sharing of electrons or physical (physisorption). mdpi.com The Langmuir adsorption isotherm is one model often used to describe this interaction at the surface. researchgate.netresearchgate.net
Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Screening
| Parameter | Symbol | Significance in Corrosion Inhibition |
|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Indicates the molecule's ability to donate electrons. Higher values often correlate with better inhibition. mdpi.com |
| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates the molecule's ability to accept electrons. Lower values suggest stronger adsorption to the metal surface. mdpi.com |
| Energy Gap | ΔE | The difference between E_LUMO and E_HOMO. A smaller gap generally implies higher reactivity and better inhibition efficiency. mdpi.com |
| Dipole Moment | µ | Provides information about the polarity of the molecule, which can influence its accumulation on the metal surface. |
| Electron Affinity | A | The energy released when an electron is added to the molecule. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Sodium 4-hydroxybenzenesulfonate hydrate |
| Sodium 4-hydroxybenzenesulfonate dihydrate |
Prediction of Catalytic Mechanisms and Selectivity
Theoretical and computational studies, while not extensively focused on sodium 4-hydroxybenzenesulfonate hydrate itself, provide significant insights into the catalytic behavior of closely related arylsulfonic acids. Density Functional Theory (DFT) calculations on analogous compounds, such as benzenesulfonic acid, allow for the prediction of plausible catalytic mechanisms and selectivity in reactions where sodium 4-hydroxybenzenesulfonate hydrate could act as a Brønsted acid catalyst.
The catalytic activity of sulfonic acids in reactions like esterification is a key area of investigation. Computational studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored several potential reaction pathways. rsc.orgrsc.org These studies are instrumental in predicting how the sulfonate group facilitates chemical transformations. The primary mechanisms considered are the SN1, SN2, and addition-elimination (Ad–E) pathways. rsc.orgresearchgate.net
In the context of acid catalysis, the Ad–E mechanism, which involves the formation of a pentacoordinate sulfur intermediate, has been computationally shown to have a prohibitively high activation barrier. rsc.orgresearchgate.net This suggests that catalytic pathways involving such intermediates are less likely to occur.
Conversely, computational results indicate that the SN1 and SN2 pathways are more energetically favorable. rsc.orgrsc.org The SN1 mechanism proceeds through a sulfonylium cation intermediate, which has a calculated low activation barrier. rsc.org The SN2 pathway involves the alkylating reagent, such as protonated methanol, and presents a moderate activation barrier. rsc.orgrsc.org These findings suggest that reactions catalyzed by sodium 4-hydroxybenzenesulfonate likely proceed via SN1 or SN2 mechanisms, with a potential preference for the SN1 pathway due to its lower energy barrier. rsc.org
The selectivity of the catalyst can be inferred from these predicted mechanisms. A preference for an SN1 pathway would favor reactions where a stable carbocation intermediate can be formed from the substrate. In contrast, an SN2 mechanism would be more sensitive to steric hindrance at the reaction center. Therefore, the selectivity of sodium 4-hydroxybenzenesulfonate hydrate as a catalyst is predicted to depend on the structure of the reactants.
The table below, derived from DFT studies on the benzenesulfonic acid and methanol esterification reaction, summarizes the calculated activation barriers for different proposed mechanisms. This data serves as a valuable proxy for understanding the catalytic potential of sodium 4-hydroxybenzenesulfonate.
| Catalytic Pathway | Description | Calculated Activation Barrier (in solution) |
| SN1 | Proceeds through a sulfonylium cation intermediate. | Low (25.1 kJ mol−1) rsc.org |
| SN2 | Involves the alkylating reagent (protonated methanol). | Moderate rsc.orgrsc.org |
| Acid-catalyzed Ad–E | Involves a pentacoordinate sulfur intermediate. | High (260.1 kJ mol−1) rsc.org |
This data is based on the theoretical study of the benzenesulfonic acid + methanol esterification reaction and is used here by analogy.
Further computational investigations into palladium complexes with phosphine-sulfonate ligands also highlight the crucial role of the sulfonate group in catalytic cycles, particularly in influencing isomerization processes and the stability of intermediates during polymerization reactions. mdpi.comnih.gov While these are organometallic systems, they underscore the electronic and steric influence of the sulfonate moiety, which is relevant to the broader catalytic potential of sodium 4-hydroxybenzenesulfonate.
Chemical Transformations and Derivatives of Sodium 4 Hydroxybenzenesulfonate Hydrate
Synthesis of Substituted Benzenesulfonate (B1194179) Salts
The hydroxyl group of sodium 4-hydroxybenzenesulfonate (B8699630) is readily esterified, providing a direct route to a variety of substituted benzenesulfonate salts. An established process involves the reaction of the anhydrous sodium 4-hydroxybenzenesulfonate with an appropriately substituted acid chloride or chloroformate. nih.gov To facilitate this reaction, which involves reactants in different phases, a phase transfer catalyst is often employed. nih.gov
The process typically begins with the azeotropic removal of water from sodium 4-hydroxybenzenesulfonate dihydrate using a solvent like xylenes (B1142099). Following dehydration, a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is introduced. The subsequent addition of an acid chloride at reflux temperatures yields the desired substituted benzenesulfonate salt. nih.gov This method allows for the synthesis of compounds with tailored properties based on the nature of the acyl group introduced.
Table 1: Examples of Substituted Benzenesulfonate Salt Synthesis nih.gov
| Starting Material | Reagent | Catalyst | Product |
|---|---|---|---|
| Sodium 4-hydroxybenzenesulfonate | Octanoyloxyacetyl chloride | Tetra-n-butylphosphonium chloride | 4-(Octanoyloxyacetoxy)benzenesulfonic acid, sodium salt |
Formation of Schiff Base Complexes and Ligands
Sodium 4-hydroxybenzenesulfonate plays a role in the formation of complex supramolecular structures involving Schiff bases and metal ions. Its contribution is primarily as a component in the resulting coordination complex rather than as a direct reactant in the initial Schiff base formation.
Schiff bases, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mzcloud.orgdrugbank.com While sodium 4-hydroxybenzenesulfonate does not directly participate in this condensation to form the imine bond, it is introduced into the reaction mixture containing a pre-formed Schiff base ligand to assemble into a larger, multi-component coordination compound. For example, in the synthesis of a cobalt(II) and sodium(I) heterometallic complex, a Schiff base ligand was first prepared separately and then combined with cobalt chloride and sodium 4-hydroxybenzenesulfonate in a methanol (B129727) solution. cas.cn
The sulfonate group of 4-hydroxybenzenesulfonate is an effective ligand in coordination chemistry, capable of binding to metal ions. orgsyn.org It can act as a counter-ion to balance the charge of a complex metal cation or directly coordinate with a metal center.
In the presence of transition metal ions like nickel(II), the 3-carboxy-4-hydroxybenzenesulfonate anion, a close analog, forms structures where the metal ion is octahedrally coordinated by six water molecules, creating a [Ni(H₂O)₆]²⁺ complex. nih.gov In this arrangement, the sulfonate anions are not directly bonded to the nickel but are positioned between layers of the hydrated metal cations, participating in an extensive hydrogen-bonding network. nih.gov
However, direct coordination is also observed. In a heterometallic Schiff base complex containing both cobalt(II) and sodium(I) ions, the 4-hydroxybenzenesulfonate anion is incorporated into the crystal structure where an oxygen atom from the sulfonate group directly coordinates to the sodium ion. cas.cn This demonstrates the versatility of the sulfonate group in forming stable coordination compounds.
Table 2: Coordination Behavior of 4-Hydroxybenzenesulfonate with Metal Ions
| Metal Ion(s) | Ligand(s) | Role of 4-Hydroxybenzenesulfonate | Resulting Structure | Source |
|---|---|---|---|---|
| Ni(II) | 3-Carboxy-4-hydroxybenzenesulfonate, Water | Counter-ion, Hydrogen bonding | Layered structure with [Ni(H₂O)₆]²⁺ cations | nih.gov |
Derivatization for Specialized Applications
Sodium 4-hydroxybenzenesulfonate serves as a precursor in the synthesis of molecules for specialized fields, including fluorinated compounds and metabolites of agrochemicals.
Sodium 4-hydroxybenzenesulfonate is utilized as a synthetic intermediate in the preparation of difluoromethyl sulfonates. chemicalbook.com This transformation leverages the phenolic nature of the starting material to introduce a difluoromethyl sulfonate moiety. While specific reaction pathways can vary, the synthesis generally involves the reaction of the hydroxyl group. The introduction of fluorinated groups, such as the difluoromethyl group, is a critical strategy in medicinal chemistry and materials science to modify the chemical and physical properties of molecules. cas.cn
The synthesis of authentic metabolites of agrochemicals is crucial for regulatory, toxicological, and environmental studies. Sodium 4-hydroxybenzenesulfonate is identified as a useful intermediate for preparing such compounds. chemicalbook.comunilongindustry.com A specific application is its use in the synthesis of Famphur Oxon. chemicalbook.com Famphur Oxon is a metabolite of Famphur, an organophosphate insecticide used in veterinary medicine to control parasites on livestock. chemicalbook.com Access to synthetic standards like Famphur Oxon is essential for accurately detecting and quantifying the breakdown products of the parent agrochemical in biological and environmental samples. researchgate.net
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of Sodium 4-hydroxybenzenesulfonate (B8699630) and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net Traditional sulfonation methods often involve corrosive agents like concentrated sulfuric acid or chlorosulfonic acid and volatile organic solvents, which present significant environmental and safety challenges. rscspecialitychemicals.org.ukgoogle.com Research is now pivoting towards cleaner, more sustainable alternatives.
One promising avenue is the use of sulfur trioxide (SO₃) in more benign solvent systems, such as liquid sulfur dioxide (SO₂), which can be easily recovered and recycled. This approach significantly improves atom economy and can lead to processes with an E-factor (a measure of waste produced) approaching zero. researchgate.net Another innovative strategy involves the dehalogenative sulfonation of specific phenolic precursors using sodium sulfite (B76179) in an aqueous medium. This method avoids organic solvents entirely and proceeds under mild conditions, making it an environmentally sound alternative. rsc.org
Furthermore, the application of alternative energy sources is set to revolutionize the synthesis of this and other fine chemicals. Methodologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction times, reduce energy consumption, and often improve product yields. nih.govnih.gov These techniques, which have shown success in the synthesis of various organic compounds, represent a significant area for future investigation to develop facile and eco-friendly production routes for Sodium 4-hydroxybenzenesulfonate hydrate (B1144303). researchgate.netrsc.org
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Phenol (B47542) Sulfonation
| Methodology | Sulfonating Agent | Solvent/Medium | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Traditional | Concentrated H₂SO₄ | Excess reagent | Low cost, established process | Large excess needed, significant acid waste |
| Traditional | Chlorosulfonic acid | Chlorohydrocarbons | High reactivity | Toxic solvents, corrosive reagent, HCl byproduct |
| Emerging Green | SO₃ | Liquid SO₂ | High atom economy, recyclable solvent, low waste | Requires specialized equipment for handling SO₂/SO₃ |
| Emerging Green | Sodium Sulfite | Aqueous Medium | Avoids organic solvents, mild conditions, safe reagent | Substrate-specific (for dehalogenative sulfonation) |
| Future Exploration | Various | Water, Ionic Liquids | Non-toxic, potentially recyclable | Lower reactivity, requires catalyst development |
| Future Exploration | Various | Solvent-free | Eliminates solvent waste entirely | Requires specialized equipment (e.g., for mechanochemistry) |
Advanced Characterization Techniques for Intrinsic Properties
A deep understanding of the structure-property relationships in materials derived from Sodium 4-hydroxybenzenesulfonate hydrate is critical for their targeted design. Future research will increasingly rely on a suite of advanced characterization techniques to probe these materials at the molecular and macroscopic levels.
Given that a primary application of this compound is in the preparation of coordination polymers and metal-organic frameworks (MOFs), X-ray diffraction techniques are indispensable. Single-crystal X-ray diffraction (SCXRD) will continue to be the gold standard for elucidating the precise three-dimensional atomic arrangements, bond lengths, and crystal packing, which are fundamental to understanding a material's properties. rsc.orgnih.gov Powder X-ray diffraction (PXRD) will remain crucial for confirming phase purity, assessing crystallinity, and studying structural transformations in polycrystalline materials under various conditions. rsc.orgnih.govscitepress.org
Beyond diffraction, a combination of spectroscopic and thermal analysis methods will provide a more complete picture.
Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy will be used to confirm the coordination of the sulfonate and hydroxyl groups to metal centers and to verify the structural integrity of the organic linker within the final material. rsc.orgnih.gov
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability of new materials, identifying the temperature ranges for solvent loss, and understanding their decomposition pathways. This is particularly important for applications that may involve elevated temperatures. rsc.orgscienmag.com
Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) will be vital for visualizing the morphology, particle size, and porous nature of newly synthesized materials, linking synthetic parameters to the final material architecture. scitepress.org
Tailoring Materials for Enhanced Optical and Electrical Performance
The unique electronic structure of the 4-hydroxybenzenesulfonate ligand makes it an excellent candidate for creating materials with tailored optical and electrical properties. A significant area of future research lies in the synthesis of luminescent materials. Sodium 4-hydroxybenzenesulfonate dihydrate has already been used to prepare luminescent ladder-like lanthanide coordination polymers. Future work will focus on systematically varying the lanthanide ions (e.g., Europium, Terbium) and modifying the coordination environment to fine-tune the emission color, quantum yield, and lifetime for applications in sensors, lighting, and anti-counterfeiting technologies.
In the realm of electrical properties, the sulfonate group is known to enhance ionic conductivity. This opens up avenues for developing novel polymer electrolytes and membranes. Research will likely draw inspiration from studies on related materials like poly(4-styrenesulfonic acid), where high proton conductivity has been achieved, making them suitable for applications in fuel cells. nih.gov Future efforts will involve incorporating the 4-hydroxybenzenesulfonate moiety into various polymer backbones to create materials with enhanced electrical conductivity. scienmag.comresearchgate.net The goal will be to optimize the dispersion and connectivity of the ionic groups to facilitate efficient charge transport, potentially leading to new materials for batteries, supercapacitors, and transparent electrodes. univ-littoral.frdntb.gov.ua
Development of Smart Materials and Responsive Systems
"Smart" or "intelligent" materials that respond to external stimuli represent a frontier in materials science. nih.gov The molecular structure of Sodium 4-hydroxybenzenesulfonate hydrate, with its acidic sulfonic group and phenolic hydroxyl group, is inherently pH-responsive. This characteristic is a key handle for designing stimuli-responsive systems.
Future research will focus on incorporating this molecule as a functional monomer into polymers and hydrogels. mdpi.com The resulting materials could exhibit controlled swelling, degradation, or drug release in response to specific pH changes in their environment. nih.govresearchgate.net Such pH-responsive materials have potential applications in:
Drug Delivery: Designing carriers that release therapeutic agents in the acidic microenvironments of tumors or specific compartments within a cell.
Sensors: Creating materials that change color or conductivity in response to a change in pH.
Controlled Release Systems: Developing materials for agriculture or consumer products that release active ingredients in a controlled manner based on environmental pH.
Beyond pH, the hydroxyl group offers a site for further chemical modification, allowing for the introduction of other responsive groups (e.g., temperature- or light-sensitive moieties), paving the way for the development of multi-stimuli-responsive materials. mdpi.com
Synergistic Approaches: Experimental Validation of Computational Predictions
The integration of computational modeling with experimental synthesis is a powerful paradigm that can accelerate materials discovery. Future research on Sodium 4-hydroxybenzenesulfonate hydrate and its derivatives will increasingly adopt this synergistic approach. Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures, stability, and potential properties of new materials before they are synthesized in the lab. nih.gov
This "in silico" approach can guide experimental efforts by:
Predicting Feasible Structures: Modeling the coordination of 4-hydroxybenzenesulfonate with various metal ions to predict the most stable and likely crystal structures of new MOFs or coordination polymers.
Screening for Properties: Calculating electronic band gaps, absorption spectra, and charge transport properties to identify candidate materials for specific optical or electrical applications.
Understanding Mechanisms: Simulating reaction pathways and host-guest interactions to provide molecular-level insights that are difficult to obtain through experiments alone.
The crucial second step is the experimental validation of these computational predictions. nih.gov Successful synthesis of a predicted structure or measurement of a property that matches the calculated value provides strong evidence for the accuracy of the computational model, leading to a deeper fundamental understanding and a more efficient, rational design cycle for new materials.
Interdisciplinary Research with Environmental Science and Green Chemistry Principles
The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical and its applications. epa.gov Interdisciplinary research combining materials chemistry with environmental science will be a key future direction for Sodium 4-hydroxybenzenesulfonate hydrate.
One major application area is in environmental remediation. MOFs and coordination polymers are being extensively studied for their ability to capture and remove pollutants from water. nih.gov Given that Sodium 4-hydroxybenzenesulfonate is a building block for such materials, future research will focus on designing specific frameworks for the selective adsorption of heavy metal ions like lead (Pb²⁺) or for the capture of volatile organic compounds (VOCs). rsc.org The functional groups on the ligand can be chosen to have a high affinity for specific pollutants.
Q & A
Q. What are the recommended analytical methods for quantifying Sodium 4-hydroxybenzenesulfonate hydrate in aqueous solutions?
High-performance liquid chromatography (HPLC) with buffered mobile phases is a robust approach. For example, a validated pharmacopeial method involves using a mobile phase containing sodium acetate and sodium 1-octanesulfonate (adjusted to pH 4.6 with glacial acetic acid) to resolve structurally similar sulfonates . Calibration curves should be established using certified reference standards, with detection wavelengths optimized for the compound’s UV absorption profile.
Q. How should Sodium 4-hydroxybenzenesulfonate hydrate be stored to prevent degradation in laboratory settings?
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize hydrolysis and oxidative degradation. Desiccators with silica gel are recommended to avoid moisture uptake, as sulfonate hydrates are prone to deliquescence. Stability studies indicate that temperatures below 25°C and humidity levels <40% RH are optimal for long-term storage .
Advanced Research Questions
Q. How does Sodium 4-hydroxybenzenesulfonate hydrate influence gas hydrate formation kinetics compared to other sodium salts?
Experimental studies on sodium halides (e.g., NaBr, NaI) demonstrate that anions with larger ionic radii enhance gas hydrate nucleation by perturbing water structure and lowering activation energy . For Sodium 4-hydroxybenzenesulfonate, the sulfonate group may act as a kinetic promoter by stabilizing hydrate cages via hydrogen bonding. A proposed methodology involves isochoric reactor setups with real-time pressure/temperature monitoring to compare induction times and gas uptake rates at concentrations of 50–250 mM. Surface potential measurements can further elucidate anion-specific effects on hydrate interfaces .
Q. What synthetic routes are optimal for producing high-purity Sodium 4-hydroxybenzenesulfonate hydrate?
A two-step synthesis is recommended:
- Sulfonation : React 4-hydroxybenzenesulfonic acid with chlorosulfonic acid under controlled temperature (60–80°C) to minimize byproduct formation.
- Neutralization : Treat the sulfonic acid with sodium hydroxide (pH 7–8) in aqueous ethanol, followed by recrystallization from a water-methanol mixture to isolate the hydrate form. Purity (>98%) can be confirmed via NMR and ion chromatography .
Q. Are there contradictions in reported solubility data for Sodium 4-hydroxybenzenesulfonate hydrate, and how can they be resolved?
Discrepancies in solubility values (e.g., in water vs. organic solvents) often arise from variations in hydration states or measurement conditions. A standardized protocol involves gravimetric analysis under controlled humidity and temperature (e.g., 25°C ± 0.5°C). Computational models like COSMO-RS can predict solubility trends based on molecular descriptors, which should be validated against experimental data .
Safety and Experimental Design
Q. What safety protocols are critical when handling Sodium 4-hydroxybenzenesulfonate hydrate in hydrate formation studies?
- Ventilation : Use fume hoods to avoid inhalation of dust, which may irritate the respiratory tract.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste Management : Neutralize aqueous waste with dilute acetic acid before disposal, as sulfonates can form corrosive byproducts under acidic conditions .
Q. How can researchers design experiments to resolve conflicting reports on the compound’s role as a hydrate promoter vs. inhibitor?
Systematically vary experimental parameters:
- Concentration gradients : Test 10–500 mM solutions to identify threshold effects.
- Gas composition : Compare methane, CO₂, and mixed-gas systems to assess selectivity.
- In situ characterization : Use Raman spectroscopy or X-ray diffraction to monitor hydrate phase behavior and cage occupancy in real time .
Methodological Considerations
Q. What techniques are effective for characterizing the hydration state of Sodium 4-hydroxybenzenesulfonate?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify water content by measuring mass loss between 50–150°C. Powder X-ray diffraction (PXRD) distinguishes between anhydrous and hydrate crystal phases, while dynamic vapor sorption (DVS) evaluates hygroscopicity under varying humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
